(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole
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Overview
Description
(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole is a complex organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .
Scientific Research Applications
(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
(4R,10aS)-7-Chloro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole: Similar structure but with a chlorine atom instead of fluorine.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups and biological activities.
Uniqueness
The presence of the fluorine atom in (4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole imparts unique chemical properties, such as increased stability and altered reactivity, compared to its chlorine-substituted counterpart. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H17FN2 |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(4R,10aS)-8-fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole |
InChI |
InChI=1S/C13H17FN2/c1-8-3-11(14)4-10-5-12-7-15-6-9(2)16(12)13(8)10/h3-4,9,12,15H,5-7H2,1-2H3/t9-,12+/m1/s1 |
InChI Key |
JCXPVDATAVDKTJ-SKDRFNHKSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H]2N1C3=C(C2)C=C(C=C3C)F |
Canonical SMILES |
CC1CNCC2N1C3=C(C2)C=C(C=C3C)F |
Origin of Product |
United States |
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